molecular formula C15H11NO2S B1337738 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid CAS No. 25108-21-8

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

Cat. No.: B1337738
CAS No.: 25108-21-8
M. Wt: 269.3 g/mol
InChI Key: GUGMOJJRLDQPQR-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C15H11NO2S It is a derivative of benzoic acid where the benzothiazole moiety is attached to the benzoic acid structure

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid typically involves the reaction of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction proceeds through the formation of a benzothiazole intermediate, which is then further reacted with benzoic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzoic acid moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. Additionally, the compound can interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylmethyl)benzamide
  • 2-(1,3-Benzothiazol-2-ylmethyl)phenol
  • 2-(1,3-Benzothiazol-2-ylmethyl)aniline

Uniqueness

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is unique due to its specific structural features that combine the properties of benzoic acid and benzothiazole. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both research and industrial contexts .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGMOJJRLDQPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427862
Record name 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-21-8
Record name 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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